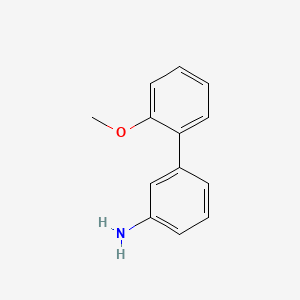

3-(2-Methoxyphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGKTIFPGDMGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96923-01-2 | |

| Record name | 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-methoxyphenyl)aniline, a significant biaryl amine intermediate in pharmaceutical and materials science research. The document details the core reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the selection and optimization of a suitable synthetic route.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction can be approached in two primary ways: the coupling of a haloaniline with an organoboron reagent or the coupling of a haloanisole with an aminophenylboron species.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromoaniline or 2-bromoanisole) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 2-methoxyphenylboronic acid or 3-aminophenylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.[2]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]

Visualized Signaling Pathway

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of 3-Bromoaniline with 2-Methoxyphenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of dioxane and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data Summary

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromoaniline | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 85-95 |

| 2-Bromoanisole | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 6-12 | 88-97 |

| 3-Iodoaniline | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 80-92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines.[4] This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.

Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig amination is as follows:[5][6]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromoanisole) to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (e.g., 3-bromoaniline) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding this compound and regenerating the active Pd(0) catalyst.[7]

Visualized Signaling Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Coupling of 2-Bromoanisole with 3-Bromoaniline

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

-

Reactant Addition: Add 2-bromoanisole (1.0 equiv.) and 3-bromoaniline (1.2 equiv.) to the tube.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane to the sealed tube.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.[8]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Quantitative Data Summary

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromoanisole | 3-Bromoaniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 70-85 |

| 3-Bromoaniline | 2-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |

| 2-Chloroanisole | 3-Iodoaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 75-90 |

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a viable option, particularly for large-scale synthesis.[9]

Reaction Mechanism

The mechanism of the Ullmann condensation for C-N bond formation is believed to involve the following steps:

-

Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt or metallic copper in the presence of a base to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.

-

Reductive Elimination: The aryl and amino groups on the copper(III) complex reductively eliminate to form the desired C-N bond and a copper(I) species.

Visualized Logical Relationship

Caption: Logical flow of the Ullmann condensation for C-N bond formation.

Experimental Protocol

-

Reaction Setup: Combine 3-bromoaniline (1.0 equiv.), 2-methoxyaniline (1.2 equiv.), a copper catalyst such as CuI (10-20 mol%), a ligand like 1,10-phenanthroline (20-40 mol%), and a base such as K₂CO₃ (2.0 equiv.) in a sealed tube.

-

Solvent: Add a high-boiling polar solvent like DMF or NMP.

-

Reaction Conditions: Heat the mixture to a high temperature (150-200 °C) for 24-48 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Iodoaniline | 2-Methoxyaniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 160 | 24 | 50-70 |

| 2-Bromoanisole | 3-Aminophenol | Cu₂O (15) | Salicylaldoxime (30) | Cs₂CO₃ | NMP | 180 | 36 | 45-65 |

Sandmeyer Reaction Approach

The Sandmeyer reaction provides an alternative, albeit multi-step, route to this compound. This pathway involves the diazotization of an aniline followed by a copper-catalyzed nucleophilic substitution.[5] A plausible route would involve the synthesis of a biaryl intermediate via a Sandmeyer reaction, followed by functional group manipulation.

Reaction Mechanism

A potential Sandmeyer-based synthesis could proceed as follows:

-

Diazotization: 3-Amino-2'-methoxybiphenyl is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

-

Sandmeyer Reaction (Hypothetical): While not a direct synthesis of the target amine, a related Sandmeyer reaction could be envisioned to construct the biaryl core first. For instance, diazotization of 2-methoxyaniline followed by a copper-catalyzed coupling with a suitable benzene derivative. However, a more practical approach involves other cross-coupling methods to form the biaryl skeleton first, followed by introduction or modification of the amino group.

A more direct, though less common, approach would be a Gomberg-Bachmann-type reaction, which involves the base-promoted reaction of a diazonium salt with another aromatic ring.

Visualized Experimental Workflow

Caption: A plausible two-step workflow for the synthesis of this compound.

Experimental Protocol (Two-Step Approach)

Step 1: Suzuki Coupling to form 3-Nitro-2'-methoxybiphenyl

-

Follow the general Suzuki coupling protocol described in Section 1.3, using 3-bromo-1-nitrobenzene and 2-methoxyphenylboronic acid as the coupling partners.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 3-nitro-2'-methoxybiphenyl intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. For example, add SnCl₂·2H₂O (3-5 equiv.) and concentrated HCl, then heat to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a Pd/C catalyst can be employed.

-

Work-up: If using SnCl₂, cool the reaction and neutralize with a strong base (e.g., NaOH) until the solution is alkaline. Extract the product with ethyl acetate. If using catalytic hydrogenation, filter off the catalyst.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.

Quantitative Data Summary (for the reduction step)

| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Nitro-2'-methoxybiphenyl | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 2-4 | >90 |

| 3-Nitro-2'-methoxybiphenyl | H₂ (1 atm), Pd/C (10%) | Ethyl Acetate | RT | 4-8 | >95 |

This guide provides a detailed overview of the primary synthetic strategies for this compound. The choice of a specific pathway will be dictated by factors such as the availability and cost of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. For most applications, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer the most versatile and high-yielding approaches.

References

- 1. benchchem.com [benchchem.com]

- 2. askfilo.com [askfilo.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)aniline, also identified as 2'-methoxy-[1,1'-biphenyl]-3-amine, is an aromatic organic compound with a molecular structure featuring a biphenyl backbone substituted with a methoxy and an amino group. This arrangement of functional groups imparts a unique combination of physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds, suggesting its potential as a scaffold or intermediate in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, analytical methods, and potential biological relevance of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems. The available experimental and predicted data are summarized below.

General and Structural Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Alternative Name | 2'-methoxy-[1,1'-biphenyl]-3-amine | [1] |

| CAS Number | 96923-01-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Powder | [1] |

| InChI | 1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 | [1] |

| InChIKey | STGKTIFPGDMGOG-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC=C1C2=CC(=CC=C2)N |

Physical and Chemical Properties

| Property | Value | Source | Notes |

| Melting Point | 70-71 °C | [1] | Experimental data. |

| Boiling Point | 337.5 ± 17.0 °C | [2] | Predicted value for an isomer (3'-methoxy[1,1'-biphenyl]-2-amine). |

| Water Solubility | - | - | No experimental data found. Expected to be low. |

| pKa | 3.66 ± 0.10 | [2] | Predicted value for an isomer (3'-methoxy[1,1'-biphenyl]-2-amine). |

| logP (XlogP3) | 3.1 | Predicted value. |

Synthesis and Experimental Protocols

This compound can be synthesized through common cross-coupling reactions used for the formation of biaryl C-N bonds. The two primary methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. To synthesize this compound, a suitable boronic acid or ester is coupled with an appropriate aryl halide.

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-methoxyphenylboronic acid (1.2 eq.), 3-bromoaniline (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically between an aryl halide and an amine.

Workflow for Ullmann Condensation:

Ullmann Condensation Workflow

Detailed Protocol:

-

Reaction Setup: In a sealed tube, combine 2-bromoanisole (1.0 eq.), 3-aminobiphenyl (1.2 eq.), a copper(I) iodide catalyst (0.1 eq.), a ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 150 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography to yield the final product.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of volatile and thermally stable aniline derivatives.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Typically 250-300 °C.

-

Oven Program: A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.

-

Detection: Mass spectrometry in electron ionization (EI) mode will provide a characteristic fragmentation pattern for identification.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of aniline derivatives, especially when they are less volatile or thermally labile.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., ~254 nm).

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons in the two different phenyl rings, a singlet for the methoxy group protons (typically around 3.8 ppm), and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum will show characteristic signals for the 13 unique carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.

-

-

Mass Spectrometry (MS): In addition to GC-MS, direct infusion ESI-MS can be used to determine the molecular weight. The molecular ion peak [M+H]⁺ would be expected at m/z 200.1070.

Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound, the structural motifs present in the molecule are found in compounds with known pharmacological effects. This suggests potential areas for investigation.

Potential Therapeutic Relevance

-

Kinase Inhibition: Biphenyl and aniline scaffolds are common in kinase inhibitors. For instance, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been identified as selective PKMYT1 inhibitors for the treatment of certain cancers.[3] The 2'-methoxy-[1,1'-biphenyl]-3-amine core could serve as a starting point for the design of new kinase inhibitors.

-

Antioxidant and Anti-inflammatory Activity: Phenolic and methoxy-substituted aromatic compounds often exhibit antioxidant properties. The 2-methoxyphenyl moiety is related to 2-methoxyphenols, which have been studied for their antioxidant and COX-2 inhibitory activities.[4]

-

Antimicrobial and Other Activities: Various substituted anilines and biphenyls have been explored for a wide range of biological activities, including antimicrobial and anti-proliferative effects.

Postulated Signaling Pathway Involvement

Given the prevalence of the biphenyl-amine scaffold in kinase inhibitors, a plausible, though hypothetical, mechanism of action could involve the modulation of a protein kinase signaling pathway. For example, inhibition of a kinase involved in cell cycle progression could lead to cell cycle arrest and apoptosis.

Hypothetical Kinase Inhibition Pathway:

Hypothetical Kinase Inhibition Pathway

This diagram illustrates a simplified, hypothetical pathway where a derivative of this compound could inhibit a key kinase, thereby disrupting a signaling cascade that promotes cell proliferation and survival, a common strategy in cancer drug development.

Conclusion

This compound is a compound with well-defined structural characteristics and a melting point of 70-71 °C.[1] While comprehensive experimental data for all its physicochemical properties are not yet available, its synthesis can be readily achieved through established cross-coupling methodologies like the Suzuki-Miyaura and Ullmann reactions. Standard analytical techniques are suitable for its characterization and quality control. Although direct biological data is scarce, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it is a promising scaffold for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

- 1. 2'-methoxy-[1,1'-biphenyl]-3-amine | 96923-01-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Methoxyphenyl)aniline: A Technical Interpretation

For Immediate Release

This technical guide offers a comprehensive analysis of the predicted spectroscopic data for 3-(2-Methoxyphenyl)aniline, a biphenyl derivative with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of complex organic molecules. In the absence of publicly available experimental spectra, this guide provides a detailed interpretation based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the molecule's structural features, including its two substituted aromatic rings, amine group, and methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to be complex in the aromatic region due to the presence of eight non-equivalent aromatic protons. The signals from the two rings are anticipated to overlap.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 2H | Ar-H |

| ~ 7.20 - 7.10 | m | 2H | Ar-H |

| ~ 7.00 - 6.80 | m | 4H | Ar-H |

| ~ 3.85 | s | 3H | -OCH₃ |

| ~ 3.70 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum is predicted to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.5 | Ar C-O |

| ~ 146.0 | Ar C-N |

| ~ 132.0 | Ar C |

| ~ 131.0 | Ar C |

| ~ 129.5 | Ar CH |

| ~ 128.0 | Ar CH |

| ~ 121.0 | Ar CH |

| ~ 119.0 | Ar CH |

| ~ 117.0 | Ar CH |

| ~ 115.0 | Ar CH |

| ~ 111.0 | Ar CH |

| ~ 110.0 | Ar CH |

| ~ 55.5 | -OCH₃ |

Predicted Infrared (IR) Data

The IR spectrum will be characterized by absorptions corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-O and C-N stretching vibrations.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Strong to Medium | Aromatic C=C stretch |

| 1300 - 1200 | Strong | Aryl C-O stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch[2] |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic systems.[3] The molecular formula is C₁₃H₁₃NO, with a monoisotopic mass of 199.0997 g/mol .[4]

| m/z | Predicted Identity |

| 199 | [M]⁺ (Molecular Ion) |

| 184 | [M - CH₃]⁺ |

| 171 | [M - CO]⁺ |

| 168 | [M - OCH₃]⁺ |

| 154 | [M - CH₃ - HCHO]⁺ |

| 141 | [M - CO - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The sample should be fully dissolved to ensure a homogeneous solution.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a 90° pulse and a relaxation delay of 1-5 seconds. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. The anvil is lowered to press the sample firmly against the crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

-

Ionization: In the ion source, the molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which causes fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are common, which often result in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the structure of this compound and its predicted spectroscopic signals.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-(2-methoxyphenyl)aniline. As a substituted biphenyl derivative, its three-dimensional structure is of significant interest in medicinal chemistry and materials science due to the influence of conformation on biological activity and material properties. This document details the molecule's structural parameters, predicted through computational modeling in the absence of experimental crystallographic data. It also outlines established experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic techniques. Furthermore, this guide presents logical workflows for its synthesis and characterization, visualized through Graphviz diagrams, to aid researchers in their laboratory practices.

Introduction

This compound, with the chemical formula C₁₃H₁₃NO, belongs to the class of aminobiphenyls.[1] The molecule consists of an aniline ring and a methoxy-substituted phenyl ring linked by a single carbon-carbon bond. The rotational freedom around this central bond gives rise to different conformations, which can significantly impact the molecule's interaction with biological targets and its physicochemical properties. Understanding the preferred conformation is crucial for structure-activity relationship (SAR) studies and the rational design of new molecules in drug discovery.

The presence of the methoxy group at the ortho position of one phenyl ring introduces steric hindrance, which is expected to influence the dihedral angle between the two aromatic rings, preventing a fully planar conformation. This guide provides a detailed examination of this and other structural features.

Molecular Structure and Conformation

Due to the lack of publicly available single-crystal X-ray diffraction data for this compound, its molecular structure and preferred conformation have been elucidated through computational modeling. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of molecules with high accuracy.

Computational Methodology

A common approach for geometry optimization of organic molecules involves using a functional such as B3LYP with a basis set like 6-31G(d,p). The workflow for such a calculation is outlined below.

Predicted Molecular Geometry

The following tables summarize the predicted quantitative data for the key structural parameters of this compound, obtained from DFT calculations.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C (inter-ring) | 1.49 |

| C-N (aniline) | 1.40 |

| C-O (methoxy) | 1.37 |

| O-CH₃ (methoxy) | 1.43 |

| Average C-C (arom.) | 1.39 |

| Average C-H (arom.) | 1.08 |

| Average N-H (amine) | 1.01 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C (inter-ring) | 120.5 |

| C-C-N (aniline) | 120.2 |

| C-C-O (methoxy) | 118.9 |

| C-O-C (methoxy) | 117.5 |

| H-N-H (amine) | 110.8 |

Table 3: Predicted Dihedral Angle

| Dihedral Angle | Predicted Angle (°) |

| Dihedral between the two aromatic rings | ~ 55 - 65 |

The significant deviation from a planar structure, as indicated by the predicted dihedral angle, is a result of the steric repulsion between the hydrogen atoms on the adjacent rings and the ortho-methoxy group.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established cross-coupling methodologies.

Synthetic Protocols

Common synthetic routes include the Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination. A generalized workflow for synthesis is presented below.

Protocol 3.1.1: Synthesis via Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-methoxyphenylboronic acid (1.0 eq), 3-bromoaniline (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should display the expected number of signals for the 13 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon, and the carbon atoms attached to the nitrogen and oxygen atoms.

Protocol 3.2.2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group, and C-N stretching.[2][3]

Protocol 3.2.3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (199.25 g/mol ). Fragmentation patterns can provide further structural confirmation.[4][5]

Biological Significance and Signaling Pathways

While specific studies on the biological activity and involvement in signaling pathways of this compound are limited, the aniline and biphenyl scaffolds are prevalent in many biologically active molecules. Aniline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.

For instance, some aniline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS) and mitochondrial-mediated events. A simplified representation of this pathway is shown below.

Further research is required to determine the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on computational predictions. The non-planar conformation, with a significant dihedral angle between the two phenyl rings, is a key structural feature. Standardized protocols for the synthesis and characterization of this molecule have been outlined to facilitate its use in research and development. While its specific biological role is yet to be fully elucidated, its structural motifs suggest potential for further investigation in medicinal chemistry. The information presented herein serves as a valuable resource for scientists working with this and related compounds.

References

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)aniline: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)aniline, a biaryl amine with significant potential in medicinal chemistry and materials science. This document details its chemical identity, a robust synthetic protocol via Suzuki-Miyaura coupling, and extensive characterization data. Furthermore, it explores the biological relevance of the aniline scaffold, particularly as a core component of kinase inhibitors, and presents relevant signaling pathways and in-vitro activity data. This guide is intended to be a valuable resource for researchers engaged in drug discovery, organic synthesis, and the development of novel therapeutics.

Chemical Identity and Properties

This compound is an organic compound featuring a methoxy-substituted phenyl group linked to an aniline core at the meta position.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 96923-01-2 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 2-methoxyphenylboronic acid. This method is widely favored for its high yields, tolerance of various functional groups, and mild reaction conditions.[1][2][3][4]

Experimental Protocol

Materials:

-

3-Bromoaniline

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times. Add a degassed 3:1 mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Experimental Workflow

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques. The following table summarizes the expected characteristic data based on analyses of similar compounds.[5]

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 7.10-6.80 (m, 4H, Ar-H), 5.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 156.5, 146.0, 142.5, 131.0, 130.0, 129.5, 128.0, 121.0, 120.5, 118.0, 115.0, 111.0, 55.5 (-OCH₃) |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1600, 1490 (Ar C=C stretch), 1240 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 199 ([M]⁺), 184 ([M-CH₃]⁺), 168 ([M-OCH₃]⁺) |

Biological Significance and Applications in Drug Discovery

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6] Aniline derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Aniline Derivatives as Kinase Inhibitors

Many aniline-based compounds are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. This inhibition can disrupt signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

Relevant Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell growth and proliferation.[6] Anilinoquinazoline-based inhibitors are a well-established class of EGFR inhibitors.

The Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Aniline derivatives have been developed as potent VEGFR inhibitors.

In-Vitro Biological Activity

While specific biological data for this compound is not extensively published, the following table presents representative IC₅₀ values for various aniline derivatives against common cancer cell lines, illustrating the potential of this chemical class.[6][7][8]

| Compound Class | Target Cell Line | IC₅₀ (µM) |

| Anilinoquinazoline | A431 (Epidermoid Carcinoma) | 0.05 - 5.0 |

| Anilinoquinazoline | NCI-H460 (Large Cell Lung Cancer) | 0.1 - 10.0 |

| Substituted Aniline | MCF-7 (Breast Cancer) | 1.5 - 25.0 |

| Substituted Aniline | HeLa (Cervical Cancer) | 2.0 - 50.0 |

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[6]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

Conclusion

This compound is a readily accessible biaryl amine with a straightforward synthesis via Suzuki-Miyaura coupling. Its structural similarity to known kinase inhibitors suggests significant potential for its application in drug discovery and development, particularly in the field of oncology. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds. The detailed protocols and compiled data are intended to facilitate further investigation into the therapeutic promise of the aniline scaffold.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. benchchem.com [benchchem.com]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Novel Aniline Derivatives: A Technical Guide

Introduction: Aniline, a fundamental aromatic amine, and its derivatives have long been a cornerstone in the field of medicinal chemistry. Their versatile scaffold allows for the synthesis of a diverse array of therapeutic agents that have made a profound impact on human health, from the pioneering sulfa drugs to contemporary targeted cancer therapies. This technical guide provides an in-depth exploration of the significant biological activities of novel aniline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Aniline Derivatives

Aniline derivatives have emerged as a prominent class of compounds in oncology, primarily functioning as kinase inhibitors that target crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Targeting Key Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: A well-established class of EGFR tyrosine kinase inhibitors (TKIs) is the 4-anilinoquinazoline derivatives.[1] These compounds effectively inhibit the EGFR signaling pathway, which is often overexpressed or mutated in various cancers, by competing with ATP in the kinase domain.[1] For instance, Canertinib (CI-1033), a 3-chloro-4-fluoro-4-anilinoquinazoline, acts as an irreversible inhibitor by alkylating a specific cysteine residue in the ATP-binding pocket.[1]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels essential for tumor growth, is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[1] Several 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 kinase inhibitors, with some demonstrating IC50 values in the submicromolar range.[1]

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] A novel aniline derivative, pegaharoline A (PA), isolated from Peganum harmala, has been shown to inhibit this pathway, leading to autophagy and apoptosis in non-small cell lung cancer cells.[1][3]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazoline Derivatives | EGFR | Various | Varies | [1] |

| 5-Anilinoquinazoline Derivatives | VEGFR-2 | Various | Submicromolar | [1] |

| Pegaharoline A (PA) | PI3K/Akt/mTOR | A549 (NSCLC) | 2.39 ± 0.27 | [4] |

| Pegaharoline A (PA) | PI3K/Akt/mTOR | PC9 (NSCLC) | 3.60 ± 0.41 | [4] |

| Benzothiazole Aniline (L1) | - | Liver Cancer | Selective Inhibition | [5][6] |

| Benzothiazole Aniline Platinum (L1Pt) | - | Liver Cancer | Selective Inhibition | [5][6] |

| Di-substituted 4-anilinoquinazoline (3c) | CAXII | Various | 4.0 - 8.0 | [7] |

| Di-substituted 4-anilinoquinazoline (3b) | CAXII | Various | 6.0 - 9.0 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]

-

Compound Treatment: The aniline derivative, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive only the solvent.[1]

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[1]

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-anilinoquinazoline derivatives.

Antimicrobial Activity of Aniline Derivatives

The history of aniline derivatives in medicine is deeply rooted in the discovery of sulfonamides, the first synthetic antimicrobial agents.[1] Modern research continues to explore novel aniline derivatives for their antibacterial and antifungal properties.

Mechanism of Action

Sulfonamides: These compounds are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This blockage halts bacterial growth.[1]

Other Derivatives: Beyond sulfonamides, other aniline derivatives exhibit antimicrobial and antibiofilm activities.[1] For example, trifluoro-anilines like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated both antibacterial and antibiofilm properties against Vibrio species.[8] Some derivatives also disrupt bacterial motility and virulence factor production.[8]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| ACNBF | Vibrio parahaemolyticus, Vibrio harveyi | 100 | [8] |

| ITFMA | Vibrio parahaemolyticus, Vibrio harveyi | 50 | [8] |

| Aniline Derivatives (unspecified) | E. faecalis, S. aureus | 6.25 - 25 (MBEC) | [9] |

| 2-(anilino or 2,6-dichloroanilino)-1,5(6)-disubstituted-1H-benzimidazoles (compounds 2, 8, 9) | Bacteria and Fungi | Not specified | [10] |

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives (2a, 2b, 2i) | Gram-positive and Gram-negative bacteria | More effective than others | [11] |

| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) | Escherichia coli | Comparable to Penicillin | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The aniline derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow microbial growth.

-

Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow Diagram

Caption: A typical workflow for the screening and evaluation of novel antimicrobial aniline derivatives.

Anti-inflammatory Activity of Aniline Derivatives

Aniline derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][13]

Mechanism of Action

The anti-inflammatory effect of many aniline derivatives is attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] Some derivatives are designed to selectively target COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Result | Reference |

| 4-(methylsulfonyl)aniline derivatives (11, 14) | Rat paw edema | Higher activity than diclofenac sodium | [13] |

| 4-(methylsulfonyl)aniline derivatives (12, 13) | Rat paw edema | Comparable effect to diclofenac sodium | [13] |

| 9-anilinoacridine derivatives (4, 10, 11) | Mast cell degranulation | IC50 = 16-21 µM | [14] |

| 9-anilinoacridine derivative (3) | Neutrophil enzyme secretion | IC50 = 4.4 - 8.2 µM | [14] |

Experimental Protocol: Rat Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Model: Rats are used as the experimental animals.

-

Induction of Edema: Acute inflammation is induced by injecting an irritant (e.g., egg-white) into the plantar side of the rat's hind paw.[13]

-

Compound Administration: The test compound or vehicle (control) is administered to the rats, typically intraperitoneally, before the induction of edema.[13]

-

Measurement of Paw Edema: The thickness or volume of the paw is measured at regular time intervals after the induction of inflammation.[13]

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group.

Antioxidant and Neuroprotective Activities

Several novel aniline derivatives have demonstrated promising antioxidant and neuroprotective properties.

Antioxidant Activity

Some aniline derivatives, such as bis-aniline-derived diselenides, have shown catalytic antioxidant activity by mimicking the enzyme glutathione peroxidase (GPx).[15] These compounds can help in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[15] Other studies have synthesized aniline derivatives of 1,4-naphthoquinone that exhibit potent antioxidant activity in DPPH assays.[16][17]

Neuroprotective Activity

Derivatives of 4-phenoxyaniline have been investigated for their neuroprotective effects.[18] For instance, an amide of 4-phenoxyaniline and piperidine-4-carboxylic acid showed promising neuroprotective features.[18] Another derivative of 3,5-Dimethoxy-4-hydroxycinnamic acid displayed full protection of neurons against glutamate-induced cell death at low micromolar concentrations.[18] Ethylene glycol analogs of benzothiazole aniline have also been shown to improve memory and learning in mice by increasing the number of dendritic spines in neurons.[19]

Quantitative Data: Antioxidant and Analgesic Activity

| Compound | Activity | Assay | Result | Reference |

| 2-substituted amino naphthalene-1,4-dione (3d) | Antioxidant | DPPH | IC50 = 75.39 ± 4.12 mg/ml | [17] |

| Ascorbic acid (Standard) | Antioxidant | DPPH | IC50 = 45.54 ± 3.06 mg/ml | [17] |

| 2-substituted amino naphthalene-1,4-dione (3c, 3m, 3o) | Analgesic | Hot plate | Potent activity | [16][17] |

| Bis-aniline-derived diselenide (3b) | Antioxidant | GPx mimic | 5 times more active than ebselen | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess the antioxidant activity of compounds.

-

DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

-

Compound Incubation: The aniline derivative at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[17]

Synthesis of Aniline Derivatives

The synthesis of aniline derivatives often involves multi-step reactions to introduce various functional groups and build the desired molecular architecture.

General Synthetic Strategies

A common strategy for synthesizing aniline-based therapeutic agents involves the protection of the aniline amino group, followed by electrophilic substitution on the aromatic ring, and subsequent deprotection and further functionalization. For instance, the synthesis of sulfanilamide, a foundational sulfa drug, involves the acetylation of aniline, followed by chlorosulfonation, amination, and hydrolysis.[1] More complex derivatives can be synthesized through cross-coupling reactions, condensation reactions, and the formation of heterocyclic rings incorporating the aniline moiety.

Example Synthetic Protocol: Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2-substituted aniline pyrimidine derivatives, which have shown potential as dual Mer/c-Met kinase inhibitors.[20]

-

Condensation: A carboxylic acid is reacted with an aminophenol in the presence of a coupling agent like EDC·HCl in DMF to form an amide intermediate.[20]

-

SNAr Reaction: The intermediate is then reacted with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) in the presence of a base like K2CO3 in DMF to yield a monosubstituted pyrimidine derivative.[20]

-

Final Coupling: The final target compounds are obtained by reacting the pyrimidine intermediate with various substituted anilines in the presence of an acid catalyst like PTSA in DMF.[20]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and subsequent evaluation of novel aniline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]

- 14. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent | Neuroquantology [neuroquantology.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Investigations into the nootropic effects of ethylene glycol derivatives of benzothiazole aniline [escholarship.org]

- 20. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Biaryl Anilines: A Comprehensive Review of Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The biaryl aniline motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of these compounds, however, presents unique challenges due to the steric hindrance and electronic properties of the aniline moiety. This in-depth technical guide provides a comprehensive review of the most critical synthetic methods for constructing biaryl anilines, with a focus on transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data for comparative analysis, and visual guides to reaction workflows and relevant biological pathways are presented to aid researchers in navigating this vital area of synthetic chemistry.

Core Synthetic Strategies: A Comparative Overview

The construction of the C(sp²)–N bond in biaryl anilines is predominantly achieved through three powerful transition-metal-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Each method offers a unique set of advantages and limitations concerning substrate scope, functional group tolerance, and reaction conditions.

Quantitative Comparison of Key Synthetic Methods

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions in the synthesis of biaryl anilines. This data is intended to provide a general comparison; optimal conditions are highly substrate-dependent.

| Method | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF | 65–110 | 12–24 | 70–98 | Wide availability of boronic acids, excellent functional group tolerance.[1][2] | Pre-functionalization of both coupling partners required. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, DPPF, Biaryl phosphines | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80–120 | 1–24 | 75–99 | Broad amine scope, high functional group tolerance, milder conditions than Ullmann.[3][4] | Catalyst and ligand sensitivity, potential for side reactions. |

| Ullmann Condensation | CuI, Cu₂O, Cu powder | Phenanthroline, Proline derivatives | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, NMP, DMSO | 100–210 | 20–48 | 60–90 | Cost-effective copper catalyst.[5][6] | Harsh reaction conditions, limited substrate scope for unactivated aryl halides.[5] |

Detailed Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of biaryl anilines using the three primary cross-coupling methodologies.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a biaryl aniline from an unprotected ortho-bromoaniline and an arylboronic ester.[7]

Materials:

-

ortho-Bromoaniline derivative (1.0 equiv)

-

Arylboronic acid pinacol ester (1.5 equiv)

-

CataCXium A Pd G3 (palladacycle precatalyst) (2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Water

Procedure:

-

To a dry reaction vessel, add the ortho-bromoaniline derivative, arylboronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add 2-MeTHF and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Stir the reaction mixture vigorously at 80 °C for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aniline.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an aniline with an aryl bromide.[8][9]

Materials:

-

Aryl bromide (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

A suitable biaryl phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

To a glovebox or a flask under an inert atmosphere, add Pd₂(dba)₃, the biaryl phosphine ligand, and sodium tert-butoxide.

-

Add the anhydrous solvent (toluene or dioxane) and stir the mixture for 5-10 minutes.

-

Add the aryl bromide and the aniline derivative to the reaction mixture.

-

Seal the reaction vessel and heat to 80–110 °C with stirring for 1-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure biaryl aniline.

Ullmann Condensation Protocol

This protocol provides a modern approach to the copper-catalyzed N-arylation of an aniline with an aryl iodide.[5][6]

Materials:

-

Aryl iodide (1.0 equiv)

-

Aniline (1.5 equiv)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

L-Proline or a related ligand (10-20 mol%)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

-

In a reaction tube, combine the aryl iodide, aniline, CuI, L-proline, and potassium carbonate.

-

Add the solvent (DMSO or DMF).

-

Seal the tube and heat the reaction mixture to 100–130 °C for 24–48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the biaryl aniline.

Visualization of Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the roles of biaryl anilines in significant signaling pathways.

Experimental and Decision Workflows

General Experimental Workflow for Biaryl Aniline Synthesis.

Decision Tree for Selecting a Synthetic Method.

Biaryl Anilines in Cellular Signaling

Biaryl anilines are prominent scaffolds in the design of inhibitors for various protein kinases and other enzymes implicated in disease.

Inhibition of the JNK Signaling Pathway.

References

- 1. Design, Synthesis, and Structure-Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Basic Properties of 3-(2-Methoxyphenyl)aniline and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)aniline serves as a core scaffold in the development of various biologically active compounds. Its structural analogs have garnered interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. A thorough understanding of the fundamental physicochemical properties of these analogs, such as basicity (pKa), lipophilicity (logP), and solubility, is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This technical guide provides a comprehensive overview of the methodologies used to determine these critical properties. Due to a scarcity of collated experimental data for a wide range of this compound analogs in publicly available literature, this document focuses on the "how-to" of physicochemical characterization. It presents detailed experimental protocols and illustrative data to guide researchers in the evaluation of novel analogs. Furthermore, it explores the implication of these analogs in relevant signaling pathways, providing a broader context for their potential therapeutic applications.

Core Physicochemical Properties: A Summary

The rational design of drug candidates necessitates the careful tuning of their physicochemical properties. For the structural analogs of this compound, the key properties to consider are:

-

pKa: The ionization constant of the anilino group is a critical determinant of the molecule's charge state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

-

logP: The logarithm of the partition coefficient between octanol and water is a measure of a compound's lipophilicity. An optimal logP is crucial for balancing aqueous solubility and membrane permeability, which are essential for oral bioavailability.

-

Solubility: The extent to which a compound dissolves in a solvent to produce a homogeneous solution is a key factor in drug formulation and delivery. Poor aqueous solubility is a major hurdle in drug development.

The following table provides a template for summarizing the basic properties of this compound and its structural analogs. It includes the predicted logP for the parent compound and illustrative, chemically reasonable values for other properties and analogs to demonstrate proper data presentation.

| Compound | Structure | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Aqueous Solubility (µg/mL at pH 7.4) |

| This compound |  | 4.5 (Predicted) | 3.1 (Predicted)[1] | <10 (Predicted) |

| 3-(2-Methoxyphenyl)-4-fluoroaniline |  | 4.2 (Hypothetical) | 3.3 (Hypothetical) | <5 (Hypothetical) |

| 3-(2-Methoxyphenyl)-4-methylaniline |  | 4.8 (Hypothetical) | 3.6 (Hypothetical) | <15 (Hypothetical) |

| N-methyl-3-(2-methoxyphenyl)aniline |  | 4.9 (Hypothetical) | 3.4 (Hypothetical) | <20 (Hypothetical) |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added.

-

Continue the titration until the pH change becomes negligible.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of the test compound in one of the pre-saturated phases.

-

Add a known volume of the other pre-saturated phase to a flask containing the compound solution.

-

Shake the flask at a constant temperature (usually 25 °C) for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).

-

-

Phase Separation and Analysis:

-